(2-chloro-1-phenylethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-chloro-1-phenylethyl)benzene”, also known as “Benzene, (2-chloroethyl)-”, “β-Phenethyl chloride”, “β-Phenylethyl chloride”, “Phenethyl chloride”, “1-Chloro-2-phenylethane”, “2-Phenyl-1-chloroethane”, and “2-Phenylethyl chloride”, is an organic compound with the molecular formula C8H9Cl . It has a molecular weight of 140.610 .

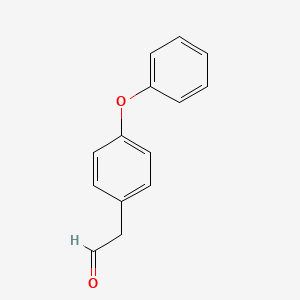

Molecular Structure Analysis

The molecular structure of “(2-chloro-1-phenylethyl)benzene” consists of a benzene ring attached to a 2-chloroethyl group . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

“(2-chloro-1-phenylethyl)benzene” belongs to the family of aromatic hydrocarbons, which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma . Being non-polar, it is immiscible with water but is readily miscible with organic solvents .Safety and Hazards

Mécanisme D'action

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds .

Mode of Action

The mode of action of (2-chloro-1-phenylethyl)benzene is likely to involve interactions with its targets through non-covalent interactions such as hydrophobic interactions, π-π stacking, and halogen bonding, given the presence of the aromatic ring and the chlorine atom .

Biochemical Pathways

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of various metabolites, which can have different biological activities.

Pharmacokinetics

Its metabolism might involve enzymatic reactions leading to the formation of various metabolites .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of (2-chloro-1-phenylethyl)benzene. For instance, changes in temperature and pH can affect the compound’s solubility and stability, as well as the activity and conformation of its targets .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of (2-chloro-1-phenylethyl)benzene can be achieved through a Friedel-Crafts alkylation reaction.", "Starting Materials": [ "Benzene", "2-chloro-1-phenylethanol", "AlCl3", "HCl", "NaOH", "Diethyl ether" ], "Reaction": [ "Dissolve 2-chloro-1-phenylethanol in dry diethyl ether.", "Add AlCl3 to the solution and stir for 30 minutes at room temperature.", "Slowly add benzene to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for 4 hours.", "Quench the reaction with HCl and then NaOH.", "Extract the organic layer with diethyl ether.", "Dry the organic layer with anhydrous Na2SO4.", "Filter and evaporate the solvent to obtain the product, (2-chloro-1-phenylethyl)benzene." ] } | |

Numéro CAS |

5216-46-6 |

Nom du produit |

(2-chloro-1-phenylethyl)benzene |

Formule moléculaire |

C14H13Cl |

Poids moléculaire |

216.7 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.